2-phenyl-1H-indol-4-amine

Catalog No.
S11265505
CAS No.
M.F
C14H12N2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenyl-1H-indol-4-amine

Product Name

2-phenyl-1H-indol-4-amine

IUPAC Name

2-phenyl-1H-indol-4-amine

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C14H12N2/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,16H,15H2

InChI Key

LDPRSTALQSYFJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC=C3N2)N

2-phenyl-1H-indol-4-amine is a chemical compound that belongs to the indole family, characterized by a phenyl group attached to the second position of the indole ring and an amine group at the fourth position. Its molecular formula is C₁₃H₁₂N₂, and it possesses a molecular weight of approximately 200.25 g/mol. The compound features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, which is typical of indole derivatives. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.

, including:

  • C-H Activation: The compound can undergo C-H activation reactions, allowing for functionalization at the ortho position of the indole ring. For instance, it can be subjected to oxidative annulation with alkenes or alkynes in the presence of catalysts such as rhodium complexes, leading to complex indole derivatives .
  • N-Alkylation: It can be alkylated at the nitrogen atom using alkyl halides in the presence of bases like sodium hydride or potassium carbonate, yielding N-alkylated derivatives .
  • Oxidative Transformations: The compound can also be oxidized to form various derivatives, which may exhibit different biological activities compared to the parent compound .

Research has shown that 2-phenyl-1H-indol-4-amine exhibits significant biological activity. It has been evaluated for its anti-inflammatory properties and potential as a nitric oxide synthase inhibitor, which suggests its utility in treating conditions associated with excessive inflammation and oxidative stress . Additionally, derivatives of this compound have been investigated for their anticancer activities due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Several synthesis methods exist for 2-phenyl-1H-indol-4-amine:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form indoles. For example, phenylhydrazine hydrochloride can react with phenylacetaldehyde to yield 2-phenylindole, which can then be further aminated .
  • Palladium-Catalyzed Cross-Coupling: This method employs palladium catalysts to facilitate the coupling of aryl halides with amines or other nucleophiles, providing an efficient route to synthesize substituted indoles .
  • Multicomponent Reactions: Recent advances have introduced one-pot multicomponent reactions that combine indoles with various electrophiles and amines to generate diverse derivatives efficiently .

2-phenyl-1H-indol-4-amine finds applications primarily in medicinal chemistry:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various diseases, including cancer and inflammatory disorders.
  • Organic Synthesis: The compound is utilized in organic synthesis as an intermediate for creating more complex molecules through functionalization reactions.

Interaction studies involving 2-phenyl-1H-indol-4-amine have focused on its binding affinity to various biological targets. For instance, it has been examined for its interactions with nitric oxide synthase and other enzymes involved in metabolic pathways. These studies help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-phenyl-1H-indol-4-amine. Below are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Attributes
1H-IndoleBasic indole structure without substituentsFound in many natural products; less functionalized
2-MethylindoleMethyl group at position 2Exhibits different reactivity patterns compared to phenyl
3-AminoindoleAmino group at position 3Potentially different biological activities
5-FluoroindoleFluorine substitution at position 5Increased lipophilicity; potential for enhanced bioactivity
6-BromoindoleBromine substitution at position 6Useful in cross-coupling reactions due to halogen reactivity

The uniqueness of 2-phenyl-1H-indol-4-amine lies in its specific substitution pattern which influences its reactivity and biological activity compared to these similar compounds. Its phenyl group enhances aromaticity and may contribute to its pharmacological properties.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

208.100048391 g/mol

Monoisotopic Mass

208.100048391 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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